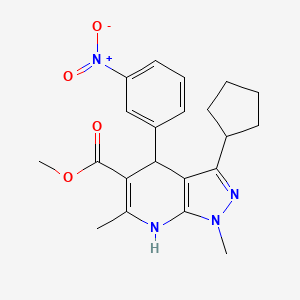

N-(2-fluoro-5-methylphenyl)-N'-methylthiourea

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2-fluoro-5-methylphenyl)-N'-methylthiourea involves various strategies, often starting with the functionalization of aromatic compounds to introduce fluorine and methyl groups at specific positions. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of related compounds, demonstrates the challenges and solutions in incorporating fluoro and methyl groups into aromatic rings. This synthesis utilizes cross-coupling reactions and diazotization processes, highlighting the importance of controlling reaction conditions to optimize yields and minimize side products (Qiu et al., 2009).

Molecular Structure Analysis

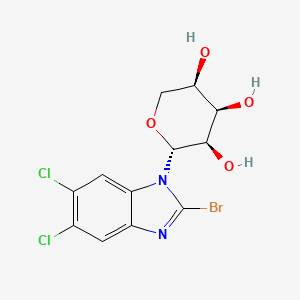

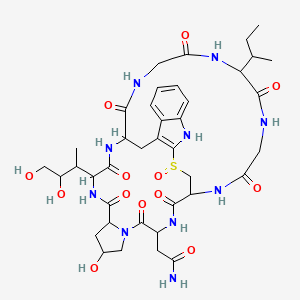

The molecular structure of N-(2-fluoro-5-methylphenyl)-N'-methylthiourea and similar compounds is characterized by the presence of a thiourea group attached to a fluorinated and methylated phenyl ring. This structure imparts unique electronic and steric properties, affecting the compound's reactivity and potential applications. Studies on similar structures, such as fluorinated pyrimidines, provide insights into how fluorine atoms influence the electronic properties and stability of the molecules (Gmeiner, 2020).

Chemical Reactions and Properties

The reactivity of N-(2-fluoro-5-methylphenyl)-N'-methylthiourea is influenced by its functional groups. The fluorine atom increases the aromatic ring's electronegativity, affecting its participation in nucleophilic substitution reactions. The thiourea group can engage in various chemical transformations, including cycloadditions and substitutions, offering pathways to synthesize heterocyclic compounds. Research on fluorine chemistry in pharmaceuticals demonstrates the significance of fluorine in modifying the reactivity and properties of organic molecules (Bakhotmah & Al-Otaibi, 2020).

Physical Properties Analysis

The physical properties of N-(2-fluoro-5-methylphenyl)-N'-methylthiourea, such as melting point, solubility, and crystallinity, are crucial for its handling and application. These properties are largely determined by the molecular structure, with the fluorine and methyl groups affecting the compound's polarity and intermolecular interactions. Studies on related fluorinated compounds reveal how fluorine atoms can enhance stability and modify physical properties, underscoring the importance of structural analysis in predicting material behaviors (Eckert & Möncke, 2019).

Chemical Properties Analysis

The chemical properties of N-(2-fluoro-5-methylphenyl)-N'-methylthiourea, such as acidity, basicity, and reactivity towards various reagents, are influenced by the thiourea functionality and the presence of fluorine and methyl groups on the aromatic ring. These groups modulate the compound's electron distribution, impacting its behavior in chemical reactions. Insights into the role of fluorine in organic molecules, as discussed in the context of synthetic chemistry and drug design, highlight the potential of N-(2-fluoro-5-methylphenyl)-N'-methylthiourea for further exploration in various applications (Sikazwe et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis of 2-Fluoro-4-bromobiphenyl 2-Fluoro-4-bromobiphenyl, a derivative related to N-(2-fluoro-5-methylphenyl)-N'-methylthiourea, is a key intermediate in the synthesis of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The synthesis involves a cross-coupling reaction and diazotization, although challenges exist due to the formation of dark decomposition products which lower the yield and complicate product isolation. New methods have been developed for practical pilot-scale synthesis, highlighting the compound's significance in manufacturing processes (Qiu et al., 2009).

Fluorinated Pyrimidines in Cancer Treatment Fluorine chemistry, particularly involving fluorinated pyrimidines, plays a crucial role in cancer treatment. 5-Fluorouracil, a widely used fluorinated pyrimidine, serves in treating over 2 million cancer patients annually. Recent advancements include methods for incorporating radioactive and stable isotopes into 5-Fluorouracil to study its metabolism and biodistribution, contributing to a more precise use of fluorinated pyrimidines in cancer treatment (Gmeiner, 2020).

Fluorescent Chemosensors 4-Methyl-2,6-diformylphenol (DFP), similar in chemical relevance to N-(2-fluoro-5-methylphenyl)-N'-methylthiourea, is a significant fluorophoric platform used in developing chemosensors for various analytes. The high selectivity and sensitivity of DFP-based chemosensors are documented, and the presence of formyl groups on DFP offers numerous opportunities to modulate sensing selectivity and sensitivity. This highlights the compound's potential in developing more advanced chemosensors (Roy, 2021).

Mecanismo De Acción

Target of Action

The compound N-(2-fluoro-5-methylphenyl)-N’-methylthiourea is a small molecule that primarily targets the vascular endothelial growth factor (VEGF) receptor . The VEGF receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis .

Mode of Action

N-(2-fluoro-5-methylphenyl)-N’-methylthiourea acts as a multi-targeted receptor tyrosine kinase inhibitor . It inhibits all members of the VEGF and PDGF receptor families, thereby preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients . It also inhibits key angiogenic signaling pathways, leading to the suppression of tumor growth .

Biochemical Pathways

The compound affects the VEGF and PDGF pathways, which are key to angiogenesis . By inhibiting these pathways, the compound prevents the formation of new blood vessels, thereby starving the tumor of the oxygen and nutrients it needs to grow . This results in the suppression of tumor growth .

Pharmacokinetics

The pharmacokinetics of N-(2-fluoro-5-methylphenyl)-N’-methylthiourea have been studied in Japanese patients with solid tumors . The compound was found to be well-tolerated and its pharmacokinetics were dose-proportional across a range of doses . .

Result of Action

The compound has shown promising preliminary clinical activity in patients with solid tumors . It induced significant apoptosis in cells with FLT3 mutation in vitro and had a profound anti-leukemic effect in a mouse xenograft model . It only showed minimal cytotoxic effect on aml cells with wild-type flt3 .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-fluoro-5-methylphenyl)-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2S/c1-6-3-4-7(10)8(5-6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEPQQGSSTYJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252011 | |

| Record name | N-(2-Fluoro-5-methylphenyl)-N′-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866150-18-7 | |

| Record name | N-(2-Fluoro-5-methylphenyl)-N′-methylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866150-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Fluoro-5-methylphenyl)-N′-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-8,8-dimethyl-5-morpholin-4-yl-8,9-dihydro-6H-7-oxa-3-thia-4-aza-cyclopenta[a]naphthalene-2-carboxylic acid butyl ester](/img/structure/B1226827.png)

![4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1226830.png)

![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)

![2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione](/img/structure/B1226836.png)

![3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid](/img/structure/B1226837.png)

![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)

![N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226843.png)